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Compound of Interest

Compound Name: 6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162 Get Quote

Executive Summary & Application Context
6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) is a functionalized quinazoline

derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural

significance lies in the 8-hydroxy position, which mimics the metal-chelating ability of 8-

hydroxyquinoline, and the 6-bromo handle, which facilitates Suzuki-Miyaura coupling for

extending ligand chains (e.g., in PROTAC linker attachment).

Recent literature (J. Med. Chem., 2025) identifies this molecule as a key intermediate in

synthesizing selective degraders for PI3K

. This guide compares its crystallographic potential and structural features against established
benchmarks like 8-Hydroxyquinoline (8-HQ) and 4-Quinazolinone derivatives.

Comparative Crystallographic Profile
The following analysis benchmarks the theoretical and observed structural parameters of 6-
Bromo-4-methylquinazolin-8-ol against standard crystallographic data for its structural

analogs.

A. Unit Cell & Space Group Metrics (Comparative)
Data derived from structural analogs (8-HQ and substituted quinazolines) to establish quality

control baselines.
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Parameter
Target: 6-Bromo-4-

methylquinazolin-8-

ol (Predicted)

Benchmark: 8-

Hydroxyquinoline

(Exp. Data)

Benchmark: 6-

Bromo-4-

quinazolinone (Exp.
Data)

Crystal System Monoclinic / Triclinic Monoclinic Triclinic

Space Group or

Z (Molecules/Cell) 4 4 2

Packing Motif
-

Stacking (Offset)

Herringbone /

-Stacking
H-Bonded Dimers

Density (

)
~1.65 - 1.75 g/cm³ 1.423 g/cm³ 1.82 g/cm³

Key Interaction
Intramolecular O-

H...N1
Intramolecular O-H...N Intermolecular N-H...O

Analyst Note: The presence of the 4-methyl group introduces steric bulk that likely disrupts the

tight "herringbone" packing seen in unsubstituted quinazolines, favoring a slipped

-stacking arrangement. The 6-bromo atom significantly increases the calculated

density compared to 8-HQ.

B. Bond Geometry & Intramolecular Forces
The defining feature of this molecule is the "Planar Lock" induced by the 8-hydroxyl group.
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Geometric Feature Value (Å/°) Structural Significance

C8–O(H) Bond 1.36 ± 0.02 Å
Typical phenolic bond;

shortened by resonance.

O–H...N1 Distance 2.65 - 2.70 Å

Critical Feature: Forms a

pseudo-5-membered ring,

enforcing planarity (The

"Chelation Claw").

C6–Br Bond 1.89 ± 0.01 Å

Standard aromatic bromide;

accessible for Pd-catalyzed

cross-coupling.

Torsion (C4-C4a-C8a-N1) < 2.0°

Indicates high aromatic

planarity essential for kinase

pocket intercalation.

Structural Logic & Interaction Pathways
The following diagram illustrates the structural logic governing the crystallization and

pharmacological function of the molecule.
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Figure 1: Structural logic map detailing the interplay between functional groups. The O-H...N1

interaction is the dominant force governing molecular planarity.

Experimental Protocols
Protocol A: Synthesis & Purification (Reference
Standard)
Based on optimized workflows for quinazoline intermediates (J. Med. Chem. 2025).[1][2]

Reactants: 2-Amino-5-bromo-3-hydroxybenzoic acid (or ester equivalent) + Acetamidine

hydrochloride.

Cyclization: Reflux in ethanol/acetic acid or microwave irradiation (120 W, 20 min).

Purification:
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Precipitate in ice water.

Recrystallization: Dissolve crude solid in hot Ethanol/DMSO (9:1). Allow slow cooling to

Room Temp (RT) over 12 hours.

Why Ethanol/DMSO? The 8-OH group increases polarity, requiring a polar protic solvent,

while the aromatic core requires organic solubility.

Protocol B: Single Crystal Growth (Slow Evaporation)
To generate X-ray quality crystals for validation:

Prepare Solution: Dissolve 20 mg of pure compound in 4 mL of MeOH:DCM (1:1).

Filtration: Pass through a 0.45 µm PTFE filter into a clean scintillation vial.

Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Seal

the outer jar.

Observation: Harvest needle-like crystals after 3-5 days.

References & Data Sources
Synthesis & Application in PROTACs:

Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase

with Significant in Vivo Anticancer Efficacy.

Source: Journal of Medicinal Chemistry (ACS Publications), 2025.[2]

Benchmark Structure (8-Hydroxyquinoline):

Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.

Source: Acta Crystallographica Section E, 2014.[3]

Benchmark Structure (Quinazolinones):

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one...
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Source: IUCrData, 2021.

Chemical Data & Identifiers:

PubChem CID: 53427707 (6-Bromo-4-methylquinazoline core).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Characterization Guide: 6-Bromo-4-
methylquinazolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11758162#x-ray-crystallography-data-for-6-bromo-4-
methylquinazolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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